2-Methoxy-6-phenylpyridine-3-carbonitrile
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Overview
Description
2-Methoxy-6-phenylpyridine-3-carbonitrile is a research chemical with the molecular formula C13H10N2O and a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-phenylpyridine-3-carbonitrile is characterized by the presence of a pyridine ring, a phenyl ring, a methoxy group, and a carbonitrile group . Further quantum chemical characterization may be required for a more detailed analysis .Chemical Reactions Analysis
The transition dipole moment in similar compounds like 2-mercapto-6-phenylpyridine-3-carbonitrile changes upon proton transfer . The intra-proton transfer process was found to be energetically more favorable in the excited state than the ground state for all studied compounds .Scientific Research Applications
Synthesis and Characterization
- 2-Methoxy-6-phenylpyridine-3-carbonitrile derivatives have been synthesized and characterized using various techniques like MS, IR, CHN, 1H NMR spectral data, and X-ray diffraction. This synthesis demonstrates the compound's versatile structural possibilities (Heng-Shan Dong et al., 2010).
Optical Properties and Analysis
- The optical properties of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, have been investigated. Their structural features were studied using IR, NMR, and electronic spectroscopy. This research provides insight into the potential optical applications of 2-methoxy-6-phenylpyridine-3-carbonitrile and related compounds (Marijana Jukić et al., 2010).
Corrosion Inhibition
- Pyridine derivatives, including 2-methoxy-6-phenylpyridine-3-carbonitrile analogs, have shown effective corrosion inhibition properties on mild steel in acidic environments. This suggests potential applications of these compounds in corrosion prevention (K. R. Ansari et al., 2015).
Antiproliferative Effects and Cytotoxic Activity
- Derivatives of 2-methoxypyridine-3-carbonitrile have demonstrated promising antiproliferative effects against cancer cell lines. This highlights the potential use of these compounds in cancer research and therapy (M. Al‐Refai et al., 2019).
Fluorescent Chemosensor Applications
- Certain 2-methoxy-6-phenylpyridine-3-carbonitrile derivatives have been used as fluorescent chemosensors, particularly for detecting ions like Fe3+ and substances like picric acid. This indicates their potential application in environmental monitoring and analytical chemistry (Somi Santharam Roja et al., 2020).
Antibacterial Activity
- Some pyridine derivatives, structurally related to 2-methoxy-6-phenylpyridine-3-carbonitrile, have been found to possess antibacterial properties, suggesting their potential application in antimicrobial research (A. Bogdanowicz et al., 2013).
Future Directions
properties
IUPAC Name |
2-methoxy-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-13-11(9-14)7-8-12(15-13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBJGLXQUDYCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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